molecular formula C22H20N4O3S2 B6494717 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1098639-23-6

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B6494717
CAS RN: 1098639-23-6
M. Wt: 452.6 g/mol
InChI Key: XQBAYUGJWQXHNH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several different functional groups, including a benzodiazole ring, a thiophene ring, and a pyrrolidine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The benzodiazole and thiophene rings are aromatic, meaning they have a stable ring structure with alternating single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of these rings and functional groups. For example, the nitrogen atoms in the benzodiazole ring could potentially act as a base, accepting a proton and forming a bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could make it relatively stable and resistant to degradation .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to a specific protein or other molecule in the body, altering its function .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, it would be important to handle it with care and use appropriate safety precautions .

Future Directions

Future research could involve further studying this compound to determine its potential uses. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c27-22(19-7-3-13-26(19)31(28,29)20-8-4-14-30-20)23-16-11-9-15(10-12-16)21-24-17-5-1-2-6-18(17)25-21/h1-2,4-6,8-12,14,19H,3,7,13H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBAYUGJWQXHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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